An In-depth Technical Guide to Thalidomide-5-CH2-NH2 Hydrochloride
An In-depth Technical Guide to Thalidomide-5-CH2-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-5-CH2-NH2 hydrochloride is a synthetic derivative of thalidomide (B1683933), a molecule with a complex history that has been repurposed for its potent immunomodulatory and anti-cancer properties.[1][2] This specific derivative serves as a crucial chemical tool in the field of targeted protein degradation. It functions as a high-affinity ligand for the Cereblon (CRBN) protein, which is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] The primary application of Thalidomide-5-CH2-NH2 hydrochloride is as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][5] PROTACs are heterobifunctional molecules designed to recruit specific target proteins to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6] The terminal amine group on this thalidomide derivative provides a reactive handle for chemical conjugation to a linker and a target-protein-binding ligand, facilitating the creation of novel PROTACs for therapeutic development and research.[5] This guide provides a comprehensive overview of its mechanism, application, and the experimental protocols necessary for its use in the development and characterization of CRBN-recruiting PROTACs.
Core Compound Properties
Thalidomide-5-CH2-NH2 hydrochloride is a well-defined chemical entity with specific physical and chemical properties crucial for its application in synthesis and biological assays.
| Property | Value | Source |
| CAS Number | 1010100-22-7 | |
| Molecular Formula | C₁₄H₁₄ClN₃O₄ | |
| Appearance | White to yellow solid | [7] |
| Primary Function | Cereblon (CRBN) E3 Ligase Ligand | [3][4][5] |
| Application | Synthesis of PROTACs | [3][5] |
Mechanism of Action in Targeted Protein Degradation
The utility of Thalidomide-5-CH2-NH2 hydrochloride is defined by its role within a PROTAC. By itself, it is a CRBN ligand. When incorporated into a PROTAC, it initiates a catalytic cycle of targeted protein degradation.
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Ternary Complex Formation : The PROTAC, containing the thalidomide moiety, simultaneously binds to the target Protein of Interest (POI) and the CRBN subunit of the CRL4 E3 ligase complex. This forms a key ternary complex (POI-PROTAC-CRBN).[8]
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Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to efficiently transfer ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to surface lysine (B10760008) residues on the POI.[8]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome.[8]
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Catalytic Cycle : The proteasome degrades the target protein into small peptides, and the PROTAC molecule is released to bind to another POI and CRBN, enabling a new cycle of degradation.[8]
Experimental Protocols
The development and validation of a PROTAC synthesized using Thalidomide-5-CH2-NH2 hydrochloride involves a series of critical experiments to confirm its identity, purity, and biological activity.
Synthesis and Characterization
Characterization Protocols:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To confirm the chemical structure of the synthesized PROTAC.
-
Procedure: Dissolve 5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra.[]
-
Analysis: The resulting spectra are analyzed to confirm the presence of all expected protons and carbons and their connectivity, verifying the successful conjugation of the thalidomide ligand, linker, and POI ligand.[13]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To determine the purity and confirm the molecular weight of the PROTAC.
-
Procedure: Dissolve a small sample of the compound in a suitable solvent (e.g., methanol/acetonitrile). Inject the sample into an LC-MS system equipped with a C18 column. Elute with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid.[14][15]
-
Analysis: The purity is assessed by the peak area of the main compound in the chromatogram. The mass spectrometer provides the mass-to-charge ratio (m/z), which should correspond to the calculated molecular weight of the synthesized PROTAC.
-
Biological Evaluation Workflow
The biological activity of a PROTAC is assessed through a series of cellular assays to measure target protein degradation and its downstream functional consequences.
Detailed Protocol: Western Blot for Protein Degradation
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Cell Culture and Treatment: Seed chosen cancer cell lines in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours).[16] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]
-
SDS-PAGE and Transfer: Load 15-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[18]
-
Immunoblotting:
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein band to a loading control (e.g., GAPDH, β-actin).
Detailed Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate cells in opaque-walled 96-well plates at an optimal density and incubate overnight.[20]
-
Compound Treatment: Add serial dilutions of the PROTAC compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the expected effect on cell viability (e.g., 72 hours).[16]
-
Assay Procedure:
-
Measurement and Analysis: Record luminescence using a plate reader. Normalize the data to the vehicle control (set to 100% viability) and plot a dose-response curve to calculate the IC50 or GI50 value.[20]
Representative Data Presentation
The following tables present examples of quantitative data obtained from the experimental protocols described above. This data is illustrative for a hypothetical PROTAC and does not represent experimentally determined values for a specific molecule derived from Thalidomide-5-CH2-NH2 hydrochloride.
Table 1: Illustrative Protein Degradation Potency
This table summarizes key parameters from a Western blot dose-response experiment. DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of protein degradation achieved.
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Method |
| MCF-7 | Protein X | 15 | >95 | Western Blot |
| Jurkat | Protein X | 25 | >90 | Western Blot |
| MDA-MB-231 | Protein X | 40 | >90 | Western Blot |
Table 2: Illustrative Antiproliferative Activity
This table shows the concentration of the PROTAC that inhibits cell growth by 50% (GI₅₀), as determined by a cell viability assay.
| Cell Line | Target Protein | GI₅₀ (nM) | Assay Method |
| MCF-7 | Protein X | 30 | CellTiter-Glo® |
| Jurkat | Protein X | 55 | CellTiter-Glo® |
| MDA-MB-231 | Protein X | 90 | CellTiter-Glo® |
Conclusion
Thalidomide-5-CH2-NH2 hydrochloride is a specialized chemical reagent that plays a pivotal role in the advancement of targeted protein degradation. Its function as a potent and specific ligand for the CRBN E3 ligase, combined with a synthetically accessible amine handle, makes it an invaluable tool for the construction of PROTACs.[3][5] While quantitative biological data for this specific molecule as a standalone entity is limited, its utility is realized upon incorporation into a bifunctional degrader. The experimental protocols and data frameworks presented in this guide provide a robust foundation for researchers to design, synthesize, and rigorously evaluate the efficacy of novel PROTACs, thereby accelerating the discovery of new therapeutics for a wide range of diseases.
References
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- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
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